molecular formula C23H24N2O3 B11072766 3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid

3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid

Cat. No.: B11072766
M. Wt: 376.4 g/mol
InChI Key: MRNCWLHCXNCXOA-UHFFFAOYSA-N
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Description

3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid is a complex organic compound with a unique structure that combines a cyclopentaquinoline core with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopentaquinoline core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and cyclopentanone derivatives.

    Introduction of the 3-methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the propanoic acid moiety: This can be done through amide bond formation using reagents like carbodiimides or through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Methoxyphenyl)propionic acid: Similar in structure but lacks the cyclopentaquinoline core.

    3-Amino-3-(4-methylphenyl)propionic acid: Similar in structure but has an amino group instead of the cyclopentaquinoline core.

Uniqueness

The uniqueness of 3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid lies in its cyclopentaquinoline core, which imparts specific electronic and steric properties that are not present in simpler analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-[[4-(3-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid

InChI

InChI=1S/C23H24N2O3/c1-14-4-2-5-15(12-14)22-18-7-3-6-17(18)19-13-16(8-9-20(19)25-22)23(28)24-11-10-21(26)27/h2-6,8-9,12-13,17-18,22,25H,7,10-11H2,1H3,(H,24,28)(H,26,27)

InChI Key

MRNCWLHCXNCXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)NCCC(=O)O

Origin of Product

United States

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